An In-Depth Technical Guide to Aminooxy-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Aminooxy-PEG2-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminooxy-PEG2-bis-PEG3-BCN is a sophisticated, heterotrifunctional linker designed for the precise construction of complex biomolecules, particularly dual-payload antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its core attributes, experimental applications, and the underlying chemical principles. The linker's unique architecture, featuring a central aminooxy group and two terminal bicyclo[6.1.0]nonyne (BCN) moieties, enables a sequential and orthogonal conjugation strategy. This allows for the initial attachment to an antibody or other biomolecule via a stable oxime bond, followed by the copper-free click chemistry conjugation of two separate azide-containing molecules, such as cytotoxic payloads. The integrated polyethylene (B3416737) glycol (PEG) chains enhance solubility and reduce aggregation, critical for maintaining the biological activity and improving the pharmacokinetic profile of the final conjugate.
Core Chemical Structure and Properties
Aminooxy-PEG2-bis-PEG3-BCN is characterized by three key functional components connected by hydrophilic PEG spacers.
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Aminooxy Group (-O-NH₂): This nucleophilic group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage. This reaction is often used for the initial, site-specific conjugation to a biomolecule, such as an antibody that has been enzymatically or chemically modified to present a carbonyl group.
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bis-Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkyne moieties are highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[1][] The presence of two BCN groups allows for the attachment of two azide-modified payloads.
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Polyethylene Glycol (PEG) Spacers (PEG2 and PEG3): The PEG chains (composed of 2 and 3 ethylene (B1197577) glycol units, respectively) impart hydrophilicity to the linker and the resulting conjugate. This is crucial for improving solubility, preventing aggregation, and potentially extending the circulation half-life of the ADC.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₇N₅O₁₄ | [4] |
| Molecular Weight | 936.15 g/mol | [4] |
| Purity | >98% (typical) | [5][6] |
| Appearance | White to off-white solid or oil | [4] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | - |
| Storage Conditions | -20°C for long-term storage | [4] |
Mechanism of Action in Bioconjugation
The utility of Aminooxy-PEG2-bis-PEG3-BCN lies in its ability to facilitate a multi-step, orthogonal conjugation workflow. This allows for the controlled assembly of a dual-payload ADC.
Experimental Workflow: Synthesis of a Dual-Payload ADC
The following diagram illustrates the general workflow for synthesizing a dual-payload ADC using Aminooxy-PEG2-bis-PEG3-BCN.
Caption: General workflow for synthesizing and characterizing a dual-payload ADC.
Detailed Experimental Protocols
The following are generalized protocols for the key reactions involved in utilizing Aminooxy-PEG2-bis-PEG3-BCN. Optimization is typically required for specific antibodies and payloads.
Protocol 1: Oxime Ligation of Aminooxy-Linker to Aldehyde-Modified Antibody
This protocol describes the conjugation of the aminooxy group of the linker to a carbonyl group on a modified antibody.
Materials:
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Aldehyde-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
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Aminooxy-PEG2-bis-PEG3-BCN
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., PBS, pH 6.5-7.5)[7]
Procedure:
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Prepare Linker Stock Solution: Dissolve Aminooxy-PEG2-bis-PEG3-BCN in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a reaction tube, add the aldehyde-modified antibody to the reaction buffer.
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Add Linker: Add a 10-20 fold molar excess of the Aminooxy-PEG2-bis-PEG3-BCN stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[7]
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Purification: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to one suitable for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Payload Conjugation
This protocol details the attachment of two different azide-modified payloads to the BCN groups of the mAb-linker conjugate.
Materials:
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BCN-functionalized mAb-linker conjugate in PBS, pH 7.4
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Azide-modified Payload 1
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Azide-modified Payload 2
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Anhydrous DMSO
Procedure:
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Prepare Payload Stock Solutions: Dissolve each azide-modified payload in anhydrous DMSO to a concentration of 10 mM.
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Reaction Setup: To the BCN-functionalized mAb-linker conjugate, add a 2-4 fold molar excess of each azide-modified payload stock solution.[8]
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Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[8] The reaction progress can be monitored by LC-MS.
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Purification: Purify the final dual-payload ADC from excess payloads and reagents using SEC or Hydrophobic Interaction Chromatography (HIC).
Data Presentation: Characterization of Dual-Payload ADCs
While specific data for Aminooxy-PEG2-bis-PEG3-BCN is not publicly available in peer-reviewed literature, the following tables present representative data from studies on analogous heterotrifunctional linkers used to create dual-payload ADCs. This data illustrates the expected outcomes and characterization parameters.
Table 1: Drug-to-Antibody Ratio (DAR) and Physicochemical Characterization
This table shows typical characterization data for a dual-payload ADC, including the average DAR and monomer percentage.
| ADC Construct | Average DAR (LC-MS) | Monomer Percentage (SEC) | Reference |
| Bispecific Ab-MMAF+SN38 | 3.8 | >95% | (Analogous System) |
| Anti-HER2-MMAE+MMAF | 4.0 | >98% | [9] (Analogous System) |
| Anti-CD30-MMAE+PBD | 3.9 | >97% | [1][8] (Analogous System) |
Table 2: In Vitro Cytotoxicity Data of Dual-Payload ADCs
This table presents the half-maximal inhibitory concentration (IC₅₀) values for dual-payload ADCs compared to their single-payload counterparts in various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Cell Line (Target) | ADC Construct | IC₅₀ (ng/mL) | Reference |
| NCI-N87 (EGFR/cMET) | Bispecific Ab-MMAF | 10.3 | (Analogous System) |
| Bispecific Ab-SN38 | 3.2 | (Analogous System) | |
| Bispecific Ab-MMAF+SN38 | 0.9 | (Analogous System) | |
| Karpas 299 (CD30+) | Anti-CD30-MMAE | 15 | [10][11] (Analogous System) |
| Anti-CD30-PBD | 0.5 | [10][11] (Analogous System) | |
| Anti-CD30-MMAE+PBD | 0.3 | [10][11] (Analogous System) | |
| SKBR-3 (HER2+) | Anti-HER2-MMAE | 2.1 | [1] (Analogous System) |
| Anti-HER2-MMAE+PBD | 0.01 | [1][12] (Analogous System) |
Visualization of a Relevant Signaling Pathway
Dual-payload ADCs are often designed to target critical cancer-related signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[][13] An ADC targeting EGFR can deliver cytotoxic payloads that induce cell death, thereby inhibiting the pro-survival signals mediated by this pathway.
Simplified EGFR Signaling Pathway and ADC Inhibition
The following diagram illustrates a simplified EGFR signaling pathway and the mechanism of action for an EGFR-targeting ADC.
Caption: EGFR signaling pathway and proposed inhibition by a dual-payload ADC.
Conclusion
Aminooxy-PEG2-bis-PEG3-BCN represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the development of next-generation therapeutics. Its heterotrifunctional nature allows for the site-specific, dual-loading of distinct molecular entities onto a target biomolecule. This capability is particularly advantageous for creating dual-payload ADCs, which have the potential to overcome drug resistance and improve therapeutic efficacy in heterogeneous tumors.[3][14] The protocols and data presented in this guide, based on analogous systems, provide a strong framework for researchers and drug developers to harness the potential of this powerful linker in their own investigations.
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control [mdpi.com]
- 8. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-Loading Antibody-Drug Conjugates for Combating Breast Cancer Tumor Heterogeneity and Drug Resistance, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 14. Dual-payload ADCs and novel tripeptide linkers for improved efficacy and safety in cancer treatment - American Chemical Society [acs.digitellinc.com]
